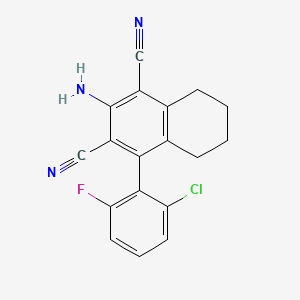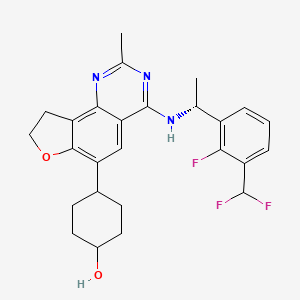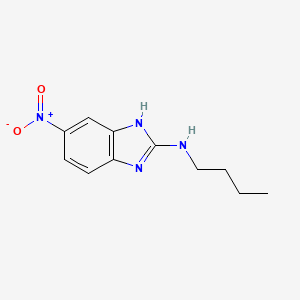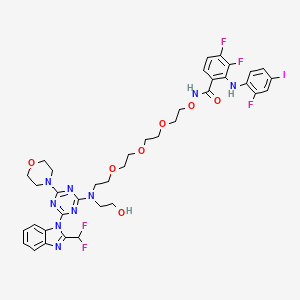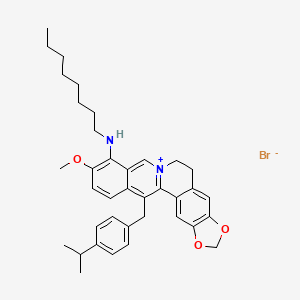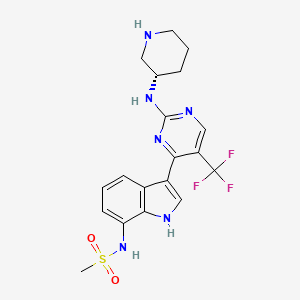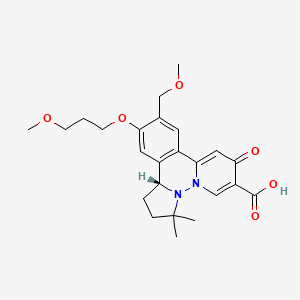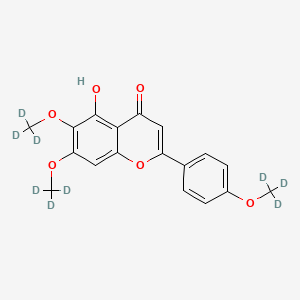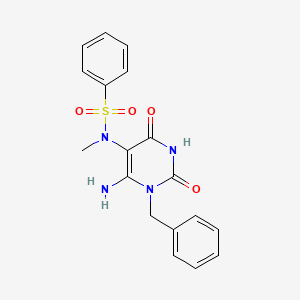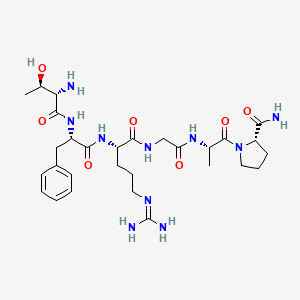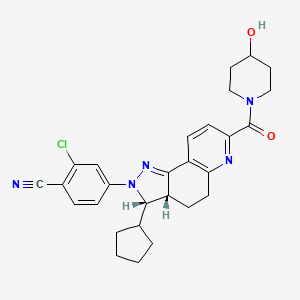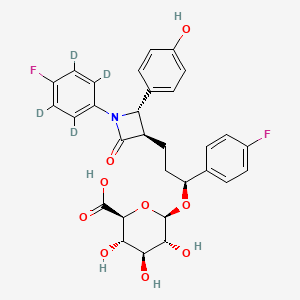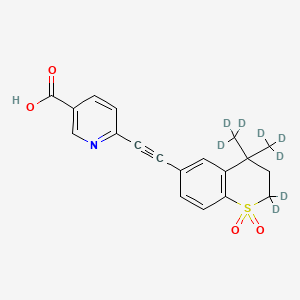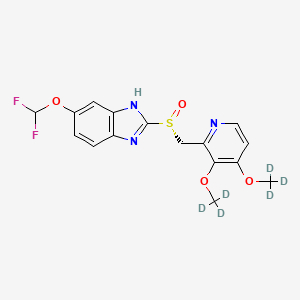
(R)-(+)-Pantoprazole-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-Pantoprazole-d6 is a deuterated form of ®-(+)-Pantoprazole, a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. The deuterium atoms in ®-(+)-Pantoprazole-d6 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole-d6 typically involves the incorporation of deuterium atoms into the ®-(+)-Pantoprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole-d6 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(+)-Pantoprazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
®-(+)-Pantoprazole-d6 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of proton pump inhibitors.
Biology: Employed in biological studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Investigated for its potential therapeutic benefits in treating gastrointestinal disorders with improved pharmacokinetic properties.
Industry: Utilized in the pharmaceutical industry for the development of more stable and effective proton pump inhibitors.
Mécanisme D'action
®-(+)-Pantoprazole-d6 exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related gastrointestinal conditions. The deuterium substitution enhances the compound’s metabolic stability, potentially leading to prolonged therapeutic effects.
Comparaison Avec Des Composés Similaires
®-(+)-Pantoprazole: The non-deuterated form with similar therapeutic effects but potentially different pharmacokinetic properties.
Omeprazole: Another proton pump inhibitor with a different chemical structure but similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the aromatic ring.
Uniqueness: ®-(+)-Pantoprazole-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other proton pump inhibitors.
Propriétés
Formule moléculaire |
C16H15F2N3O4S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3 |
Clé InChI |
IQPSEEYGBUAQFF-FZCPNQNRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
SMILES canonique |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


